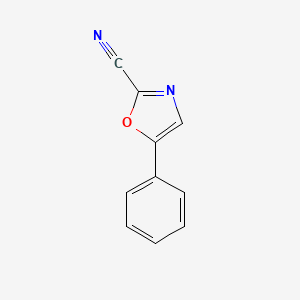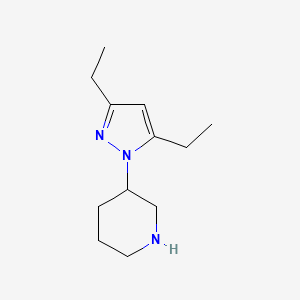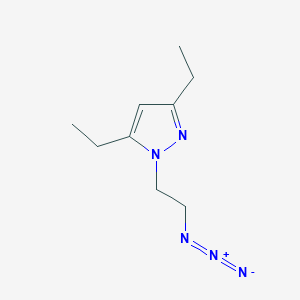![molecular formula C10H15Cl2N3 B1473964 2-Cyclopropyl-5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidindihydrochlorid CAS No. 2098031-12-8](/img/structure/B1473964.png)
2-Cyclopropyl-5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidindihydrochlorid
Übersicht
Beschreibung
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3 and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Diese Verbindung wurde als potenzieller Inhibitor von mTOR-Kinase und PI3-Kinase identifiziert. Diese Kinasen sind entscheidend in Zellsignalwegen, die Wachstum und Stoffwechsel regulieren, und ihre Dysregulation ist oft an Krebs beteiligt. Durch die Hemmung dieser Kinasen könnte die Verbindung zur Untersuchung des Tumorwachstums und zur potenziellen Entwicklung neuer Krebstherapien verwendet werden.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target extracellular signal-regulated kinases (erks) .
Mode of Action
It’s suggested that similar compounds inhibit erks . Erks are involved in regulating various cellular processes, including proliferation, differentiation, and cell cycle progression. By inhibiting Erks, these compounds could potentially disrupt these processes.
Biochemical Pathways
Given its potential inhibition of erks, it may affect the mapk/erk pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Result of Action
Inhibition of erks could potentially lead to disruption of cellular processes such as cell growth, differentiation, and survival .
Biochemische Analyse
Biochemical Properties
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphoinositide 3-kinases (PI3Ks) and extracellular signal-regulated kinases (ERKs). These interactions are crucial for modulating cellular signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes .
Cellular Effects
The effects of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by disrupting the PI3K/AKT and ERK signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride exerts its effects through specific binding interactions with target biomolecules. It acts as an inhibitor by binding to the active sites of enzymes such as PI3Ks and ERKs, preventing their catalytic activity. This inhibition leads to a cascade of downstream effects, including the suppression of cell proliferation and the induction of apoptosis . The compound also influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific experimental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes.
Metabolic Pathways
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is involved in specific metabolic pathways, primarily through its interactions with enzymes such as PI3Ks and ERKs. These interactions influence metabolic flux and metabolite levels within cells. The compound can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects .
Eigenschaften
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;;/h6-7,11H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJLNBUPKDPLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCCC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




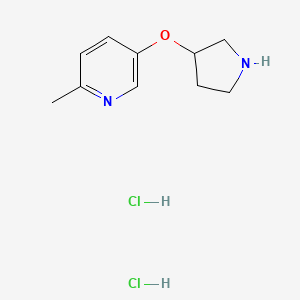
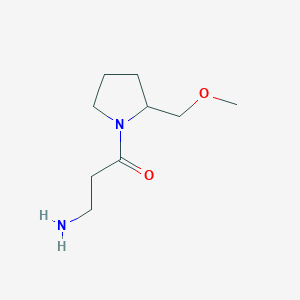
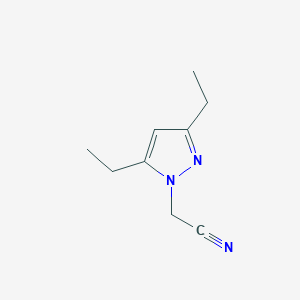



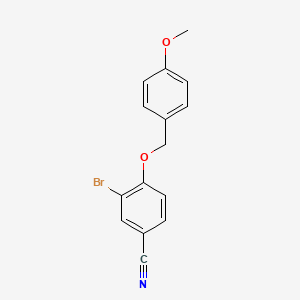
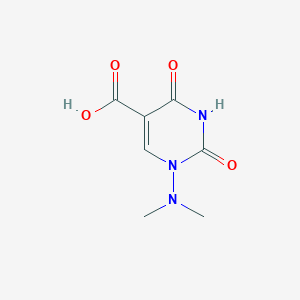
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)
